molecular formula C18H20N2O3S B324742 2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide

2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide

Cat. No.: B324742
M. Wt: 344.4 g/mol
InChI Key: HBMVCBKPPNHSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide is an organic compound with the molecular formula C18H20N2O3S. It belongs to the class of benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2-methylbenzoic acid with an appropriate amine under acidic conditions to form the amide bond.

    Introduction of the Pyrrolidinylsulfonyl Group: The pyrrolidinylsulfonyl group is introduced through a sulfonylation reaction. This involves reacting the benzamide core with pyrrolidine and a sulfonyl chloride reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions.

    Continuous Flow Processing: Utilizes continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide: Lacks the methyl group at the 2-position.

    2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide: Contains an acetamide group instead of a benzamide group.

Uniqueness

2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide is unique due to the presence of both the methyl group and the pyrrolidinylsulfonyl group, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C18H20N2O3S/c1-14-6-2-3-7-17(14)18(21)19-15-8-10-16(11-9-15)24(22,23)20-12-4-5-13-20/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21)

InChI Key

HBMVCBKPPNHSNV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3

Origin of Product

United States

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